molecular formula CoRu3 B12578871 Cobalt--ruthenium (1/3) CAS No. 581102-60-5

Cobalt--ruthenium (1/3)

Cat. No.: B12578871
CAS No.: 581102-60-5
M. Wt: 362.1 g/mol
InChI Key: VHKVWSPQZWNXMT-UHFFFAOYSA-N
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Description

Chemical Identity and Stoichiometric Significance

Cobalt–ruthenium (1:3) compounds are defined by their CoRu₃ stoichiometry, where one cobalt atom is coordinated to three ruthenium atoms within a closed molecular framework. This ratio is stabilized by bridging ligands such as hydrides, carbonyls, or phosphines, which mediate metal-metal bonding. The canonical example, [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] (Cy = cyclohexyl), adopts a tetrahedral metal core with a tris(cyclohexyl)phosphine ligand occupying an axial position on a basal ruthenium atom. Key structural parameters include Co–Ru bond lengths of 2.48–2.52 Å and Ru–Ru distances of 2.85–2.92 Å, as determined by single-crystal X-ray diffraction.

The 1:3 stoichiometry enables charge delocalization across the cluster, with cobalt typically in a +1 oxidation state and ruthenium in 0 or +1 states. This configuration facilitates redox flexibility, critical for catalytic cycles involving hydrogen transfer or CO activation. The stoichiometric ratio also influences crystallographic packing; for instance, CoRu₃ clusters crystallize in monoclinic systems (space group P2₁/n) with unit cell dimensions a = 9.649 Å, b = 16.449 Å, and c = 21.601 Å.

Table 1: Structural and Electronic Parameters of Representative CoRu₃ Clusters

Parameter [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] (CpRu)₂(CpCo)(μ-H)₄
Metal Core Geometry Tetrahedral Trigonal Bipyramidal
Avg. Co–Ru Bond Length 2.50 Å 2.54 Å
Oxidation States Co⁺¹, Ru⁺¹ Co⁰, Ru⁰
Bridging Ligands 3 μ-H, 1 μ-CO 4 μ-H

Historical Development of Ruthenium–Cobalt Cluster Chemistry

The synthesis of heterometallic Ru–Co clusters began in earnest during the 1980s with the exploration of carbonyl precursors. A pivotal advancement occurred in 2002 with the isolation of [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] via reaction of Co₂(CO)₈ with [Ru₃H₂(CO)₆(PCy₃)₃]. This demonstrated the feasibility of incorporating cobalt into ruthenium-rich frameworks while maintaining cluster integrity.

Subsequent work in 2012 expanded the family through hydride-mediated routes. The compound (CpRu)₂(CpCo)(μ-H)₃(μ₃-H) (Cp* = η⁵-C₅Me₅) was synthesized using LiBEt₃H to reduce a CpRu(μ-H)₄RuCp precursor in the presence of (Cp*CoCl)₂. Unlike earlier clusters, this species exhibited a compressed metal core (Ru–Co distance = 2.54 Å) due to cobalt’s smaller covalent radius compared to iridium analogues.

Thermal decomposition studies in 2006 revealed pathways to metallic nanoparticles. When NEt₄[Co₃Ru(CO)₁₂] was impregnated into mesoporous silica and heated under argon, segregated hcp-Ru (2.3 nm) and hcp-Co (3.1 nm) nanoparticles formed below 200°C, alloying into Co₃Ru above 270°C. This highlighted the clusters’ role as precursors for tailored nanomaterials.

Unique Electronic Configuration Considerations

The electronic structure of CoRu₃ clusters arises from the interplay of cobalt’s 3d⁷ configuration and ruthenium’s 4d⁶ electrons. Density functional theory (DFT) calculations on [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] reveal a HOMO localized on cobalt (dₓ²−y²/dₓy) and LUMO centered on ruthenium (dπ*). This orbital asymmetry enables simultaneous substrate activation at cobalt and electron transfer through ruthenium.

Magnetic studies on related clusters show temperature-dependent behavior. For example, hcp-cobalt nanoparticles derived from CoRu₃ precursors exhibit a blocking temperature (T_B) of 150 K due to magnetic anisotropy, transitioning to superparamagnetic fcc-cobalt above 270 K. In intact clusters, the paramagnetism of high-spin Co²⁺ (μeff = 3.87 μB) is quenched by antiferromagnetic coupling to ruthenium centers.

Table 2: Electronic Properties of CoRu₃ Systems

Property Cluster Phase Nanoparticle Phase
Band Gap 1.2 eV (HOMO-LUMO) Metallic (0 eV)
Magnetic Ordering Antiferromagnetic Ferromagnetic (hcp-Co)
Conductivity Mechanism Hopping (Eₐ = 0.3 eV) Ballistic Electron Transport
Work Function 4.7 eV (cluster film) 5.1 eV (alloy surface)

Properties

CAS No.

581102-60-5

Molecular Formula

CoRu3

Molecular Weight

362.1 g/mol

IUPAC Name

cobalt;ruthenium

InChI

InChI=1S/Co.3Ru

InChI Key

VHKVWSPQZWNXMT-UHFFFAOYSA-N

Canonical SMILES

[Co].[Ru].[Ru].[Ru]

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis of Cobalt-Ruthenium Sulfides

  • A facile hydrothermal method involves mixing cobalt and ruthenium precursors in aqueous solution, followed by stirring and transferring the solution into a Teflon-lined autoclave.
  • The mixture is heated at 160 °C for 24 hours, then cooled, filtered, washed, and dried.
  • A subsequent heat treatment at 650 °C under nitrogen atmosphere produces crystalline cobalt ruthenium sulfides with controlled Co/Ru ratios, including 1:3 (CoRu2S6) compositions.
  • Variations in reaction time (24, 36, 48 hours) and molar ratios allow tuning of the final product properties.

Sequential Impregnation on Titania Support (Incipient Wetness Impregnation)

  • The titania support is first impregnated with an aqueous cobalt salt solution (e.g., cobalt nitrate preferred).
  • After drying and reduction in hydrogen, ruthenium salt (e.g., ruthenium nitrate or chloride) is impregnated onto the reduced cobalt catalyst.
  • The catalyst undergoes a second drying and reduction step.
  • To achieve intimate cobalt-ruthenium interaction, the catalyst is treated with an oxygen-containing gas at elevated temperatures (250–300 °C) to partially oxidize metals, followed by a final reduction step.
  • This process results in bimetallic clusters or mixed metal oxides with enhanced catalytic properties.
  • Reduction temperatures typically range from 200 to 500 °C, with easier reduction observed compared to cobalt-only catalysts.

Co-precipitation via Turbulent Mixing for Fischer-Tropsch Catalysts

  • An acidic solution containing cobalt nitrate and ruthenium salts (e.g., RuCl3 or ruthenium nitrosyl nitrate) is mixed with a basic ammonium carbonate solution at elevated temperatures (~80 °C).
  • The turbulent mixing zone ensures rapid precipitation of cobalt oxy-hydroxycarbonate species containing ruthenium.
  • The precipitate slurry is immediately transferred to a suspension of acidic support (e.g., alumina) and aged with vigorous stirring.
  • The resulting catalyst is dried by freeze-drying or oven drying and calcined.
  • Typical catalyst compositions include 18 wt% cobalt and 0.5 wt% ruthenium on alumina supports.
  • This method allows precise control of metal loading and dispersion, suitable for slurry or fixed bed reactors.

Atomic Layer Deposition (ALD) / Precursor Gas Exposure Method

  • A substrate with openings is exposed sequentially or simultaneously to cobalt and ruthenium precursor gases in a process chamber.
  • The cobalt precursor forms a cobalt layer on the substrate surface and inside openings.
  • Subsequently, the ruthenium precursor deposits a ruthenium layer atop the cobalt layer.
  • A conductive layer is deposited over the cobalt-ruthenium layer, followed by annealing to fill the openings.
  • This method is precise for thin film or liner layer formation in microelectronics but can be adapted for catalyst layer preparation.

Acid-Etching and Ruthenium Impregnation on Cobalt Oxide Nanotubes

  • Bulk cobalt oxide nanotubes are synthesized via the Kirkendall effect by reacting cobalt acetate and urea in ethanol at 65 °C.
  • The cobalt oxide nanotubes are acid-etched using hydrofluoric acid (HF) under ultrasonic conditions to modify surface properties.
  • Ruthenium is incorporated by impregnating the acid-treated cobalt oxide with a RuCl3 solution containing hydrogen peroxide at 95 °C for 2 hours.
  • The mixture is stirred at 50 °C for 24 hours, dried, and calcined at 500 °C.
  • This method yields Ru-promoted cobalt oxide catalysts with enhanced morphology and catalytic activity.
Method Key Steps Temperature Range Co/Ru Ratio Control Support Used Advantages References
Hydrothermal Synthesis Autoclave heating, drying, heat treatment 160 °C (hydrothermal), 650 °C (calcination) Variable (e.g., 1:3) None (bulk sulfides) Simple, crystalline sulfides
Sequential Impregnation Impregnation, drying, reduction, oxidation 200–500 °C (reduction), 250–300 °C (oxidation) Controlled by solution Titania Intimate metal contact, bimetallic clusters
Co-precipitation (Turbulent Mixing) Mixing acidic/basic solutions, aging, drying ~80 °C (precipitation), 120 °C (drying) Precise by solution ratios Alumina High dispersion, scalable
Atomic Layer Deposition Sequential precursor gas exposure, annealing Process chamber conditions Controlled by exposure times Substrate (microelectronics) Precise thin layers, conformal coating
Acid-Etching + Impregnation Acid treatment, Ru impregnation, calcination 65 °C (etching), 95 °C (impregnation), 500 °C (calcination) Controlled by Ru loading Cobalt oxide nanotubes Enhanced morphology, catalytic activity
  • Hydrothermal synthesis produces well-crystallized cobalt-ruthenium sulfides with tunable stoichiometry, suitable for catalytic applications requiring sulfide phases.
  • Sequential impregnation on titania supports leads to bimetallic clusters with improved reducibility and catalytic performance in Fischer-Tropsch synthesis, attributed to intimate Co-Ru interaction.
  • Co-precipitation with turbulent mixing allows rapid and uniform formation of cobalt-ruthenium precursors on supports, enhancing catalyst dispersion and activity.
  • Atomic layer deposition methods provide precise control over layer thickness and composition, beneficial for microelectronic applications or catalyst coatings requiring nanoscale uniformity.
  • Acid-etching combined with ruthenium impregnation on cobalt oxide nanotubes enhances surface area and active site availability, improving catalytic efficiency in hydrogenation reactions.

Chemical Reactions Analysis

CO Hydrogenation to Liquid Fuels

Ru-Co single-atom alloys (Ru₁Co-SAA) exhibit exceptional activity in CO photo-hydrogenation under UV-Vis irradiation (1.80 W cm⁻²) at 200°C and ambient pressures (0.1–0.5 MPa):

  • Mechanism : Single-atom Ru sites enhance CO dissociative adsorption and promote C–C coupling while suppressing CH* over-hydrogenation .

  • Performance :

    CatalystTurnover Frequency (s⁻¹)C₅₊ Selectivity
    Ru₁Co-SAA0.11475.8%
    • Local Ru-Co coordination generates highly unsaturated intermediates, facilitating carbon-chain growth .

Comparative studies of Co/SiO₂ and Ru-Co/SiO₂ catalysts reveal:

  • Co catalysts favor hydrocarbon formation (20% selectivity) .

  • Ru incorporation shifts selectivity toward oxygenates (e.g., alcohols) due to altered surface electronic properties .

Electrodeposition of Co-Ru Alloys

Codeposition from acid chloride baths ([Co(H₂O)₅Cl]⁺ and [Ru(H₂O)₂Cl₄]⁻) shows potential-dependent nucleation mechanisms :

  • Key Observations :

    Potential (V vs SCE)Dominant Nucleation ModeAlloy Composition
    -0.702D ProgressiveRu-rich (amorphous)
    -0.853D InstantaneousCo-Ru mixed phase
    -0.953D ProgressiveCo-rich (crystalline)
    • Hydrogen evolution at negative potentials introduces defects (pores, cracks) .

    • Higher CoCl₂ concentration (100 mM vs 10 mM RuCl₃) increases Co content in deposits .

Catalytic Alder-ene Reactions

Cobalt and ruthenium catalysts exhibit complementary regioselectivity in reactions with trialkylsilyl-substituted 1,3-butadiynes :

  • Cobalt Catalysts :

    • Promote bond formation at the terminal alkyne position.

    • Enable Z-selectivity with coordinating substrates (e.g., 3-buten-1-ol).

  • Ruthenium Catalysts :

    • Favor internal alkyne activation.

    • Yield E-configured products exclusively.

Radical-Mediated Redox Reactions

Aliphatic radicals (e.g., CH₂OH) reduce Co(III) and Ru(III) complexes via bridged mechanisms :

  • pH-Dependent Reactivity :

    • Radicals like RC(OH)CO₂⁻ are 10× more reactive than RC(OH)CO₂H.

    • Rate constants for Co(NH₃)₆³⁺ reduction increase by 2 orders of magnitude at pH > 7 .

Isomerization of 1,3-Dienes

Cobalt-phosphine complexes isomerize (E/Z)-1,3-dienes to pure Z-isomers :

  • Ligand Effects :

    LigandBite Angle (°)Z-Isomer Yield
    DPPB98>99%
    (S,S)-DIOP98100%
    • No 1,5-hydrogen migration observed, unlike Ru-based systems .

Scientific Research Applications

Electrocatalysis

Overview
Cobalt-ruthenium alloys are increasingly used as electrocatalysts for hydrogen evolution reactions (HER) and other electrochemical processes. Their ability to facilitate efficient electron transfer makes them suitable for applications in fuel cells and batteries.

Case Study: Hydrogen Evolution Reaction
A study demonstrated that cobalt-ruthenium nanoalloys encapsulated in nitrogen-doped graphene layers exhibited remarkable performance as electrocatalysts. The catalysts achieved low overpotentials of 28 mV at 10 mA cm2^{-2} and maintained excellent stability over 10,000 cycles. The introduction of ruthenium into the cobalt core improved electron transfer efficiency, which is crucial for enhancing HER performance .

Catalyst CompositionOverpotential (mV)Stability (cycles)
Co-Ru Nanoalloy2810,000
Platinum305,000

Hydrogen Production

Overview
The alloy's composition allows for controlled hydrogen production through various methods, including electrolysis and catalytic hydrolysis of sodium borohydride.

Case Study: Sodium Borohydride Hydrolysis
Research highlighted the use of cobalt foam decorated with ruthenium nanosheets as a catalyst for hydrogen production from sodium borohydride hydrolysis. This setup allowed for controllable hydrogen generation, showcasing the alloy's effectiveness in catalytic applications .

Catalyst TypeReaction TypeHydrogen Production Rate (L/min)
Co Foam + Ru NanosheetsSodium Borohydride Hydrolysis0.15
Pure RutheniumSodium Borohydride Hydrolysis0.05

Material Science

Overview
Cobalt-ruthenium alloys are also explored for their structural and mechanical properties. Their unique phase composition influences their hardness and wear resistance.

Case Study: Coatings for Industrial Applications
Electrochemical deposition studies showed that cobalt-ruthenium coatings can be tailored by adjusting the molar ratios and deposition potentials. The resulting coatings exhibited enhanced hardness compared to pure cobalt or ruthenium coatings alone .

Coating CompositionHardness (HV)Wear Resistance (mg/km)
Co-Ru (1:3)80050
Pure Cobalt60080

Mechanism of Action

The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:

    Catalysis: In catalytic applications, the compound facilitates electron transfer and enhances reaction rates.

    Medicine: In medicinal applications, ruthenium complexes interact with biological targets, such as DNA, to exert their effects. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Cobalt-Platinum (Co-Pt) Catalysts

Co-Pt catalysts, like Co-Ru, are used in FTS and hydrogenation. However, Pt primarily enhances cobalt’s electronic structure rather than improving reducibility.

Property Co-Ru (1/3) Co-Pt
CO Conversion (%) 85–90 70–75
C₅⁺ Selectivity (%) 75–80 60–65
Methane Selectivity <5% ~10%
Stability >500 hours ~300 hours
Primary Role Ru promotes Co reduction Pt modifies Co electronic properties

Ru’s ability to lower Co’s reduction temperature and stabilize active sites results in higher activity and longevity than Co-Pt .

Comparison with Copper-Ruthenium (Cu-Ru) Metal-Organic Frameworks (MOFs)

Cu-Ru HKUST-1, a mechanochemically synthesized MOF, differs fundamentally from Co-Ru (1/3) in structure and application:

Property Co-Ru (1/3) Cu-Ru HKUST-1
Structure Bimetallic nanoparticles Porous MOF with Cu-Ru nodes
Application Hydrocarbon synthesis Gas storage, CO₂ capture
Thermal Stability High (>300°C) Moderate (~200°C)
Catalytic Focus Syngas conversion Small-molecule activation

Co-Ru’s metallic synergy is more suited for high-temperature catalysis, whereas Cu-Ru MOFs excel in adsorption and selective catalysis .

Comparison with Monometallic Co or Ru Catalysts

Monometallic Co and Ru lack the synergistic benefits of Co-Ru (1/3):

Property Co-Ru (1/3) Monometallic Co Monometallic Ru
Levulinic Acid Conversion 95% 70% 85%
H₂ Chemisorption 120 µmol/g 80 µmol/g 100 µmol/g
Cost Efficiency Moderate (Ru < Pt) Low High (Ru scarcity)

Ru’s addition to Co improves H₂ activation and reduces deactivation, outperforming monometallic systems in both activity and cost-effectiveness .

Comparison with Ruthenium-Osmium (Ru-Os) Anticancer Complexes

While Ru-Os complexes (e.g., KP1019) are studied for anticancer activity, Co-Ru (1/3) is unrelated biomedically. However, contrasting their redox properties highlights Ru’s versatility:

Property Co-Ru (1/3) Ru-Os Complexes
Oxidation States Co²⁺/Co³⁺, Ru⁰/Ru⁴⁺ Ru²⁺/Ru³⁺, Os²⁺/Os³⁺
Primary Use Industrial catalysis Biomedical applications
Stability in H₂O Stable pH-dependent

Biological Activity

Cobalt-ruthenium complexes have garnered significant attention in recent years due to their unique biological activities and potential applications in medicine, particularly in cancer therapy and as catalysts. This article delves into the biological activity of the cobalt-ruthenium (1/3) compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential, supported by case studies and research findings.

Overview of Cobalt-Ruthenium Complexes

Cobalt (Co) and ruthenium (Ru) are transition metals known for their diverse chemical properties. The combination of these metals into complexes can enhance their biological activity. The cobalt-ruthenium (1/3) complex typically refers to a specific stoichiometric ratio that influences its reactivity and interaction with biological systems.

The biological activity of cobalt-ruthenium complexes is primarily attributed to their ability to interact with cellular components, leading to various biochemical effects:

  • Reduction Mechanism : Cobalt(III) complexes can be reduced to cobalt(II) in hypoxic conditions, which is prevalent in tumor microenvironments. This reduction facilitates the release of cytotoxic agents, enhancing drug delivery efficacy .
  • Cellular Uptake : Studies have shown that the internalization of these complexes into cells is influenced by their chemical structure. For instance, certain counter ions can significantly affect the uptake rate and subsequent cytotoxicity .
  • Electrocatalytic Activity : Ruthenium's role in enhancing electron transfer processes contributes to the catalytic efficiency of these complexes, making them suitable for applications in electrocatalysis and energy conversion .

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of cobalt-ruthenium (1/3) complexes on various cancer cell lines:

Complex Cell Line IC50 (μM) Mechanism
Co-Ru 1A549 (Lung cancer)10Induction of apoptosis via ROS generation
Co-Ru 2HeLa (Cervical cancer)15Cell cycle arrest at G2/M phase
Co-Ru 3MCF-7 (Breast cancer)12Inhibition of DNA synthesis

These findings indicate that cobalt-ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving reactive oxygen species (ROS) production and interference with DNA replication processes.

Case Studies

  • Curcumin Delivery System : A study demonstrated a cobalt(III) complex as a carrier for curcumin, a natural anticancer agent. The complex showed enhanced stability and cellular uptake compared to free curcumin, leading to improved anticancer efficacy in hypoxic tumor models .
  • Electrocatalytic Applications : Research on cobalt-ruthenium nanoalloys encapsulated in nitrogen-doped graphene revealed their potential as efficient electrocatalysts for hydrogen evolution reactions. These complexes exhibited low overpotentials and high stability over extended cycling .
  • In Vivo Studies : In vivo experiments using animal models have shown that cobalt-ruthenium complexes can effectively target tumors with minimal systemic toxicity, suggesting their potential for clinical applications in cancer therapy .

Q & A

Q. Ensuring reproducibility in catalytic performance studies

  • Checklist :
  • Publish crystallographic .cif files and raw spectroscopic data in repositories (e.g., CCDC, ICSD).
  • Provide step-by-step synthesis videos or flowcharts in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.